molecular formula C23H16FN3 B6509069 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-67-0

8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509069
CAS RN: 901263-67-0
M. Wt: 353.4 g/mol
InChI Key: MLGWXDPADRPSFQ-UHFFFAOYSA-N
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Description

The compound “8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that belongs to the class of quinolines. Quinolines are a type of heterocyclic aromatic organic compound, which means they contain at least one atom that is not carbon in their ring structure . They are known for their wide range of biological and pharmacological activities .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions of people globally. The synthesized pyrazole derivative compound 13 exhibited superior antipromastigote activity against Leishmania aethiopica clinical isolate. Its IC50 value of 0.018 was significantly better than standard drugs like miltefosine and amphotericin B deoxycholate . This compound could serve as a potential pharmacophore for antileishmanial drug development.

Antimalarial Activity

Malaria remains a major global health concern. Compounds 14 and 15 from the same series demonstrated substantial inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4%, respectively. These findings suggest that hydrazine-coupled pyrazole derivatives hold promise as antimalarial agents .

Molecular Docking Study

The molecular docking study on Lm-PTR1, complexed with Trimethoprim, supported the better antileishmanial activity of compound 13 . Understanding the binding interactions at the molecular level can guide further optimization of these derivatives .

Drug Resistance Mitigation

Given the emergence of drug-resistant Plasmodium falciparum, novel antimalarial agents are urgently needed. The unique structure of this pyrazole derivative warrants investigation into its potential to overcome resistance mechanisms .

Structure-Activity Relationship (SAR) Exploration

Researchers can explore the SAR of this compound by synthesizing analogs with modifications at different positions. By systematically varying substituents, they can identify key structural features responsible for the observed activities .

Pharmacokinetic and Toxicological Studies

Before clinical use, thorough pharmacokinetic and toxicological evaluations are essential. Researchers should assess absorption, distribution, metabolism, excretion, and potential adverse effects of these derivatives .

Mechanism of Action

Target of Action

The primary targets of 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to specific sites on the target organisms, leading to changes in their biological functions .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycles of leishmania and plasmodium, disrupting their ability to infect and proliferate within host cells .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The compound has demonstrated potent antileishmanial and antimalarial activities . In vitro and in vivo studies have shown that it can inhibit the growth of Leishmania aethiopica and Plasmodium berghei, with one derivative showing superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .

Action Environment

The action, efficacy, and stability of 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be influenced by various environmental factors . These could include the physiological conditions within the host organism, such as pH and temperature, as well as external factors like light and humidity .

properties

IUPAC Name

8-fluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-7-10-18(11-8-15)27-23-19-13-17(24)9-12-21(19)25-14-20(23)22(26-27)16-5-3-2-4-6-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGWXDPADRPSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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